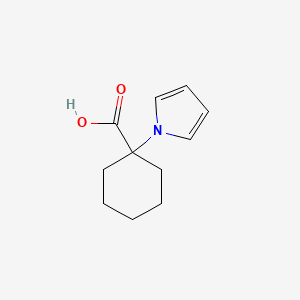
1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
Overview
Description
“1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is an organic compound with the empirical formula C11H15NO2 and a molecular weight of 193.24 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid”, has been explored in various studies . For instance, the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions .Molecular Structure Analysis
The InChI code for “1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is 1S/C11H15NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6H2,(H,13,14)/t9-,10+ .Physical And Chemical Properties Analysis
“1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is a powder at room temperature .Scientific Research Applications
Molecular Recognition and Assembly :1,3-Bis[(pyrid-2-ylamino)carbonyl]adamantane showed exceptional versatility as an assembler of one-dimensional motifs. It demonstrated remarkable adaptability in its hydrogen-bonding subunits to align with assembling partners, forming persistently one-dimensional structures such as infinite zig-zag ribbons and chains with various ions and dicarboxylic acids (Karle, Ranganathan, & Haridas, 1997).
Chemical Properties and Applications
Porphyrin-Based Organogels :Porphyrin-based organogels were created by introducing hydrogen-bond-donating (carboxylic acid) and accepting (pyridine) substituents into a porphyrin structure. These gels formed distinct superstructures in various solvents, influenced by the interaction between porphyrin-porphyrin pi-pi stacking and carboxylic acid-pyridine hydrogen bonding. The structures of these gels varied significantly based on the solvent and additional substituents used, demonstrating the potential for tailoring the gel properties for specific applications (Tanaka et al., 2005).
Polyester Synthesis and Functionalization :Hydrophilic aliphatic polyesters were synthesized through the ring-opening polymerization of functional cyclic esters. These esters contained protected functional groups such as hydroxyl, bishydroxyl, amino, and carboxyl, which were generated from the Baeyer–Villiger oxidation of corresponding cyclohexanone derivatives. The versatility in functional group protection and deprotection highlighted the potential for creating a wide range of polyesters with specific properties for various applications (Trollsås et al., 2000).
Pyrolysis Studies :Cyclohexane's pyrolysis at low pressure was analyzed, identifying over 30 species, including radicals and stable products. The study provided insights into the decomposition pathways of cyclohexane, revealing the dominant initial decomposition channel and the subsequent reaction sequences. This research contributed valuable information for understanding the pyrolysis process of cyclohexane and related compounds, potentially informing industrial processes and combustion studies (Wang et al., 2012).
properties
IUPAC Name |
1-pyrrol-1-ylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-10(14)11(6-2-1-3-7-11)12-8-4-5-9-12/h4-5,8-9H,1-3,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMGFICEXWCOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



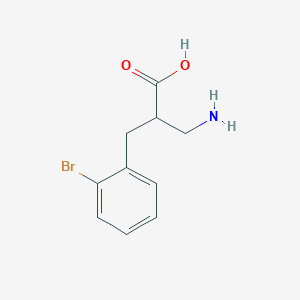
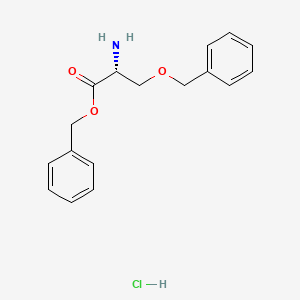
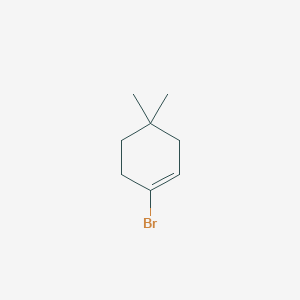
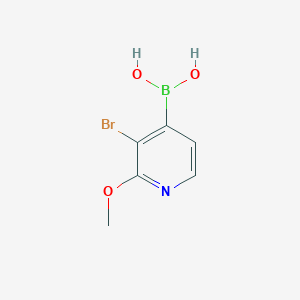
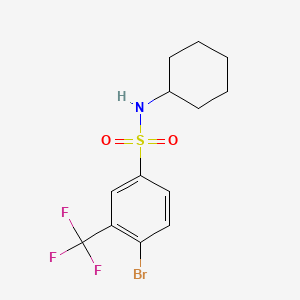
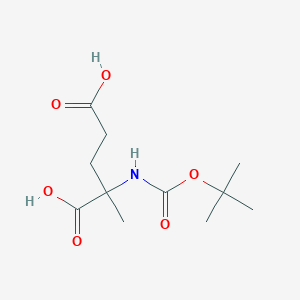
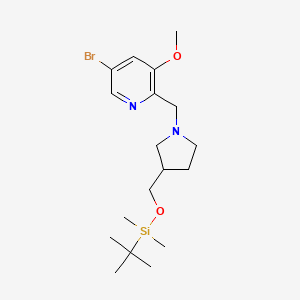
![6-Bromo-2-iodofuro[3,2-b]pyridine](/img/structure/B1521768.png)

![3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid](/img/structure/B1521771.png)
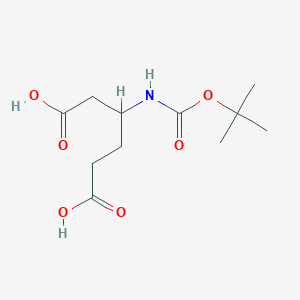

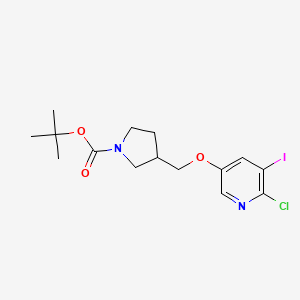
![6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine](/img/structure/B1521776.png)